molecular formula C20H9Br4NO5 B1499266 5-Aminoeosin CAS No. 75900-75-3

5-Aminoeosin

Cat. No.: B1499266
CAS No.: 75900-75-3
M. Wt: 662.9 g/mol
InChI Key: BXMFYZLAQCCIPK-UHFFFAOYSA-N
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Description

. It is a derivative of fluorescein and eosin, known for its bright red fluorescence. This compound is extensively utilized in microscopy studies, photoluminometric immunoassays, and various other applications in biological and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Aminoeosin is synthesized through a series of chemical reactions involving fluorescein and eosin derivatives. Reaction conditions include the use of strong brominating agents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated chemical reactors. The process is optimized for high yield and purity, with rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: 5-Aminoeosin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Nucleophilic substitution reactions are carried out using amines and halides under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

5-Aminoeosin is extensively used in scientific research due to its fluorescent properties. It is employed in:

  • Microscopy Studies: Used as a fluorescent marker to label and visualize biological samples.

  • Photoluminometric Immunoassays: Utilized in the formation of conjugates with immunoreactants for sensitive detection.

  • Chemical Research: Applied in studies involving fluorescence spectroscopy and molecular interactions.

Mechanism of Action

The mechanism by which 5-Aminoeosin exerts its effects involves its interaction with molecular targets and pathways. The compound's fluorescence is activated upon binding to specific biomolecules, allowing for the visualization and tracking of biological processes. The molecular targets include proteins, nucleic acids, and other biomolecules that can be labeled with this compound for detection and analysis.

Comparison with Similar Compounds

  • Fluorescein: A widely used fluorescent dye with similar applications but lower stability.

  • Eosin: Another fluorescent dye used in biological staining, but with different spectral properties.

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Properties

IUPAC Name

6-amino-2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H9Br4NO5/c21-11-4-9-17(13(23)15(11)26)29-18-10(5-12(22)16(27)14(18)24)20(9)8-2-1-6(25)3-7(8)19(28)30-20/h1-5,26-27H,25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMFYZLAQCCIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H9Br4NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80226822
Record name 5-Aminoeosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75900-75-3
Record name 5-Amino-2′,4′,5′,7′-tetrabromo-3′,6′-dihydroxyspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75900-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Aminoeosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075900753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Aminoeosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can 5-aminoeosin be used to study biomolecules?

A1: this compound can be conjugated to macromolecular structures designed for biomolecule labeling. For instance, [] this compound was conjugated to a dextran-based "molecular amplifier" containing multiple Gadolinium (III) chelates. This conjugate enabled enhanced magnetic resonance imaging contrast due to the amplified effect of multiple Gadolinium ions attached to a single dextran molecule. [] Additionally, the single reactive site on the molecular amplifier allowed for further conjugation with this compound, demonstrating its potential for labeling and potentially visualizing specific biomolecules. []

Q2: Can this compound be part of a multi-functional probe?

A2: Yes, this compound has been successfully incorporated into a probe combining fluorescence, phosphorescence, and electron paramagnetic resonance (EPR) capabilities. [] Researchers synthesized a spin-labeled derivative of eosin by reacting this compound with a nitroxide spin label. This novel molecule, termed 5-SLE, retained its fluorescence and phosphorescence properties with minimal impact from the spin label. [] This combination allows for multifaceted studies of macromolecular dynamics, leveraging the strengths of each spectroscopic technique. []

Q3: Can this compound be used to modify biomaterials?

A3: Research suggests that this compound can be used as a model compound to demonstrate the covalent binding capabilities of biodegradable polymers designed for biomaterial applications. [] In a study focusing on amine-reactive biodegradable diblock copolymers, this compound successfully attached to the polymer, showcasing the potential of these materials for surface modifications. [] Such modifications are crucial in tissue engineering, for example, where controlled immobilization of cell adhesion peptides or growth factors on biomaterial surfaces is essential. []

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